

Application Notes and Protocols: Disperse Blue 291 in Textile Printing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 291 is a monoazo disperse dye characterized by its green-light blue to navy blue hue.^{[1][2]} It is primarily utilized in the dyeing and printing of hydrophobic synthetic fibers, most notably polyester (PES) and its blends with fibers such as cotton and viscose.^[1] Its molecular structure and low water solubility make it suitable for application from aqueous dispersions, where it diffuses into the fiber matrix at high temperatures. This document provides detailed application notes and protocols for the use of **Disperse Blue 291** in textile printing, with a focus on methodologies relevant to a research and development setting.

Chemical and Physical Properties

Property	Value
C.I. Name	Disperse Blue 291
Molecular Formula	<chem>C19H21BrN6O6</chem> ^[1]
Molecular Weight	509.31 g/mol ^[1]
CAS Number	83929-84-4 / 56548-64-2 ^[1]
Appearance	Dark blue fine particles or powder ^{[1][3]}
Class	Single azo ^[1]

Quantitative Performance Data: Colorfastness Properties

The performance of **Disperse Blue 291** on polyester fabric is summarized below. The ratings are based on standard testing methodologies (AATCC and ISO) and are graded on a scale of 1 to 5, with 5 representing the highest fastness, or on a scale of 1-8 for lightfastness, with 8 being the best.

Fastness Property	Test Method	Rating
Lightfastness (Xenon Arc)	AATCC 16.3 / ISO 105-B02	5 - 6[3]
Washing Fastness (Staining)	AATCC / ISO 105-C06	5[1]
Washing Fastness (Fading)	AATCC / ISO 105-C06	4 - 5[3]
Rubbing Fastness (Dry)	AATCC 8 / ISO 105-X12	4 - 5[3]
Rubbing Fastness (Wet)	AATCC 8 / ISO 105-X12	4 - 5[3]
Perspiration Fastness (Staining)	AATCC 15 / ISO 105-E04	5[1]
Perspiration Fastness (Fading)	AATCC 15 / ISO 105-E04	5[1]
Sublimation Fastness	AATCC 117 / ISO 105-P01	3 - 4[3]
Ironing Fastness	AATCC	3[1]

Experimental Protocols

Preparation of Polyester Fabric for Printing

Prior to printing, it is imperative to prepare the polyester fabric to ensure optimal dye uptake and print quality.

- Objective: To remove impurities, sizing agents, and oils that may interfere with the printing process.
- Procedure:

- Scour the polyester fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) and soda ash (1 g/L).
- Maintain the scouring bath at 60-70°C for 30-60 minutes.
- Rinse the fabric thoroughly with warm water, followed by a cold water rinse.
- Dry the fabric completely before printing.

Formulation of Printing Paste

A typical formulation for a printing paste using **Disperse Blue 291** is provided below. The concentrations may be adjusted based on the desired color depth.

Component	Concentration	Purpose
Disperse Blue 291	20 - 50 g/kg	Colorant
Thickener (e.g., Sodium Alginate)	400 - 500 g/kg	Viscosity control
Urea	50 g/kg	Dyeing promoter, enhances solubility
Dispersing Agent	10 - 20 g/kg	Maintains dye dispersion
Citric Acid	1 - 2 g/kg	To maintain acidic pH (5.5 - 6.0)
Deionized Water	to make 1 kg	Solvent

- Procedure:
 - Create a paste of the **Disperse Blue 291** powder with the dispersing agent and a small amount of warm water.
 - In a separate container, dissolve the urea in deionized water.
 - Slowly add the thickener to the urea solution while stirring continuously to avoid lump formation.

- Add the dye paste to the thickener solution and mix thoroughly.
- Adjust the pH of the final paste to 5.5 - 6.0 using citric acid.

Textile Printing and Fixation

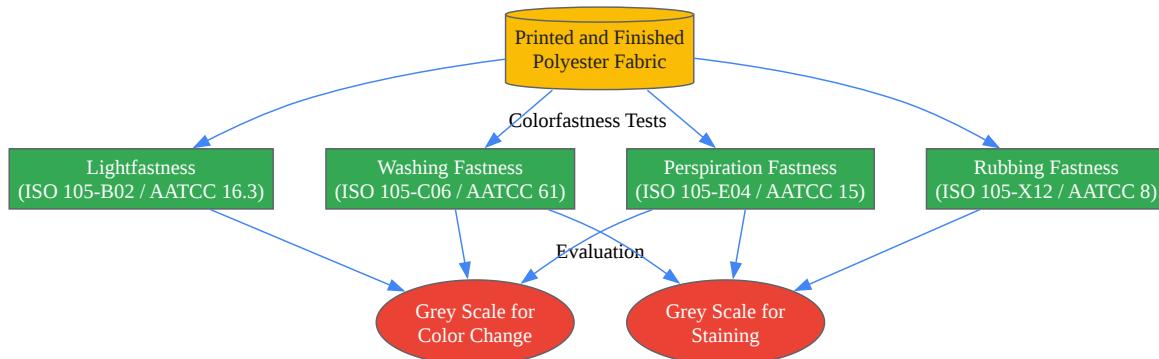
This protocol outlines the screen printing and subsequent thermal fixation process.

- Printing:
 - Apply the prepared printing paste to the polyester fabric using a screen of the desired mesh size.
 - Ensure even application of the paste with a squeegee.
- Drying:
 - Dry the printed fabric at 100-120°C for 2-3 minutes to remove moisture.
- Fixation (Thermofixation):
 - The crucial step for dye penetration into the polyester fibers is thermal fixation.
 - Pass the dried fabric through a thermofixation unit or a stenter.
 - Maintain the temperature between 180°C and 210°C for 60 to 90 seconds.^[4] The optimal temperature and time will depend on the specific fabric and equipment.

Post-Printing Treatment (Reduction Clearing)

After fixation, it is essential to remove any unfixed dye from the fabric surface to improve fastness properties.

- Objective: To enhance wash and rubbing fastness by removing surface dye particles.
- Procedure:
 - Rinse the printed and fixed fabric in cold water.


- Prepare a reduction clearing bath containing:
 - Sodium Hydrosulfite: 1-2 g/L
 - Caustic Soda (Sodium Hydroxide): 1-2 g/L
- Treat the fabric in this bath at 70-80°C for 15-20 minutes.
- Rinse the fabric thoroughly with hot water, followed by a cold water rinse.
- Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).
- Rinse again with cold water and dry.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for textile printing with **Disperse Blue 291**.

[Click to download full resolution via product page](#)

Caption: Workflow for colorfastness evaluation of fabrics printed with **Disperse Blue 291**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tiankunchemical.com [tiankunchemical.com]
- 2. Exploring AATCC standards for fabric colorfastness - News and Articles [textiletradebuddy.com]
- 3. colorkem.com [colorkem.com]
- 4. textilelearner.net [textilelearner.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Blue 291 in Textile Printing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15555911#application-of-disperse-blue-291-in-textile-printing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com